1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3-chloro-2-fluoroaniline with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and trifluoromethyl groups enhances its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological or chemical effects.
Comparison with Similar Compounds
- 1-(3-chloro-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
- (3-chloro-2-fluorophenyl)(cyclopropyl)methanone
- (3-chloro-2-fluorophenyl)methanamine
Uniqueness: 1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are advantageous.
Properties
CAS No. |
1516455-76-7 |
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Molecular Formula |
C8H3ClF4O |
Molecular Weight |
226.55 g/mol |
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H3ClF4O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H |
InChI Key |
AFINILYUQZVNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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